molecular formula C22H16BrN B329177 1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrole

1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrole

Cat. No.: B329177
M. Wt: 374.3 g/mol
InChI Key: WSKDRYDGQHEENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromophenyl group at the 1-position and two phenyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) as catalysts . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron (Fe) as a catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can introduce various substituents onto the aromatic ring, while coupling reactions can replace the bromine atom with different functional groups.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl and diphenyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrole is unique due to the presence of the bromophenyl group, which can participate in various chemical reactions, enhancing its versatility in synthetic applications. The combination of bromine and phenyl groups also contributes to its potential biological activities and material properties.

Properties

Molecular Formula

C22H16BrN

Molecular Weight

374.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2,5-diphenylpyrrole

InChI

InChI=1S/C22H16BrN/c23-19-11-13-20(14-12-19)24-21(17-7-3-1-4-8-17)15-16-22(24)18-9-5-2-6-10-18/h1-16H

InChI Key

WSKDRYDGQHEENQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 15 g (74 mmol) of 1,4-di-phenylbutadiyne, 12.76 g (74 mmol) of p-bromoaniline and 1.84 g (18 mmol) copper(I) chloride were put into 500 ml round-bottomed flask, and the resulting mixture was reacted at 150° C. for 5 hours while stirring. After the reaction was completed, the reaction mixture was cooled down to room temperature, dissolved in chloroform and then washed with 5% hydrochloric acid several times. The combined organic extract was washed with water several times and then dried with anhydrous magnesium sulfate. The solvent was removed to obtain solid, which was recrystallized from ethyl acetate to give 20.4 g (73.5%) white solid having a melting point of 218-219° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Name
copper(I) chloride
Quantity
1.84 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73.5%

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